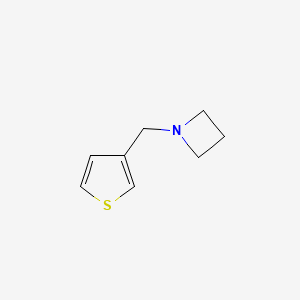
1-(Thiophen-3-ylmethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-3-ylmethyl)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a thiophen-3-ylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-ylmethyl)azetidine typically involves the reaction of azetidine with thiophen-3-ylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile, attacking the electrophilic carbon in the thiophen-3-ylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of azetidine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production .
化学反応の分析
Types of Reactions: 1-(Thiophen-3-ylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen, with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Azetidine amines.
Substitution: N-substituted azetidines
科学的研究の応用
1-(Thiophen-3-ylmethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials
作用機序
The mechanism of action of 1-(Thiophen-3-ylmethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the thiophene’s electron-rich nature contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Thiophene derivatives: Compounds with thiophene rings substituted with various functional groups
Uniqueness: 1-(Thiophen-3-ylmethyl)azetidine is unique due to its four-membered azetidine ring, which balances ring strain and stability, making it more reactive than pyrrolidines but more stable than aziridines. The presence of the thiophene ring enhances its electronic properties and potential for diverse chemical transformations .
特性
分子式 |
C8H11NS |
|---|---|
分子量 |
153.25 g/mol |
IUPAC名 |
1-(thiophen-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |
InChIキー |
ZVDNBMYMMPXSFX-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
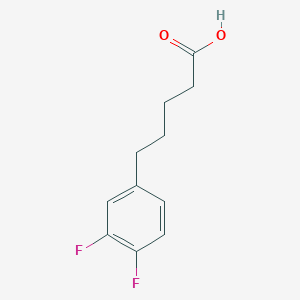
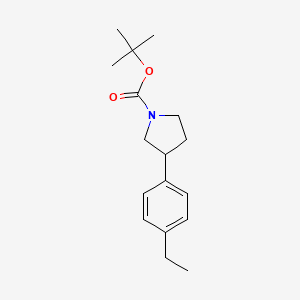
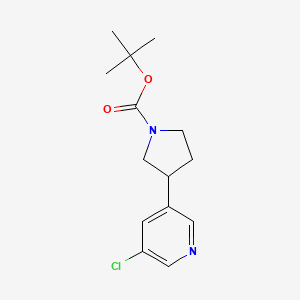
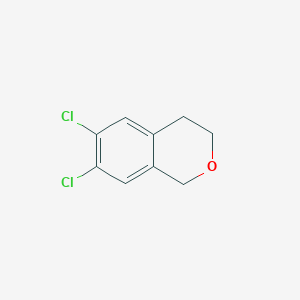

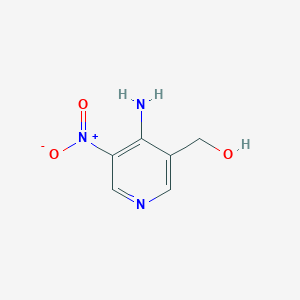
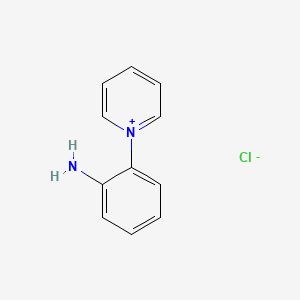
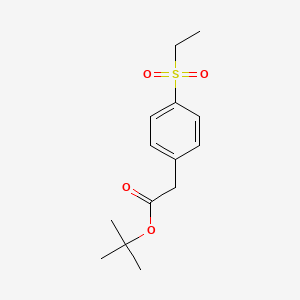

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

